4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
The compound 4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol belongs to the 1,3,5-triazine-2-thiol family, characterized by a triazine core substituted with an amino group, a thiol (-SH) group, and a phenyl ring modified with chlorine atoms at the 2 and 6 positions. This article will focus on comparisons with these analogs to infer its behavior and significance in research contexts.
Properties
IUPAC Name |
4-amino-2-(2,6-dichlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4S/c10-4-2-1-3-5(11)6(4)7-13-8(12)15-9(16)14-7/h1-3,7H,(H4,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHVHGPUBRPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2NC(=S)NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-dichlorobenzonitrile with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the mixture is heated under reflux to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to modify the triazine ring or the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties .
Scientific Research Applications
The applications of 4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol are primarily in scientific research . It is not intended or approved for use as a pharmaceutical, food, or household product .
Basic Information
Potential Research Applications
As an experienced research assistant, it's important to note that the provided compound is related to other chemical structures that have documented uses. For instance, the search results mention "4-amino-6-(2,6-dichlorophenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one," which is related to biosynthetic processes and synthesis reactions . Other similar compounds include:
- 4-amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(2-morpholin-4-ylethoxy)anilino]pyrido[2,3-d]pyrimidin-7-one
- 4-amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(2-morpholin-4-ylethylamino)anilino]pyrido[2,3-d]pyrimidin-7-one
- 4-amino-2-anilino-8-benzyl-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-one
- 4-amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one methanesulfonic acid
These compounds may be relevant in the context of treatments, prevention, and pharmaceutical compositions . Specifically, some may have applications related to non-Hodgkin lymphomas .
Important Considerations
Mechanism of Action
The mechanism of action of 4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The presence of the dichlorophenyl group enhances its binding affinity, while the thiol group can form covalent bonds with target molecules, leading to prolonged effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chlorine) increase molecular weight and may enhance stability or reactivity in electrophilic environments.
- Polar groups (e.g., methoxy) improve solubility, which is critical for in vitro assays .
Biological Activity
4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, anticancer effects, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C9H8Cl2N4S with a molecular weight of 275.16 g/mol. The compound features a triazine ring substituted with an amino group and a dichlorophenyl moiety, contributing to its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of triazines exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : A series of 4,6-disubstituted s-triazine derivatives demonstrated potent antifungal activity against Candida albicans. Inhibition zones were measured at various concentrations (50-300 μg per disc), with some compounds showing superior efficacy compared to standard antifungal agents like clotrimazole .
| Compound Concentration (μg/disc) | Inhibition Zone (mm) |
|---|---|
| 50 | 12 |
| 100 | 15 |
| 200 | 18 |
| 300 | 22 |
- Bacterial Activity : While some derivatives displayed antibacterial activity against certain strains, the specific compound in focus showed limited antibacterial effects in preliminary screenings .
Anticancer Potential
The anticancer properties of triazine derivatives are also noteworthy. In a study involving dietary administration of related compounds in rat models induced with azoxymethane (AOM), significant reductions in aberrant crypt foci (ACF) were observed. This suggests a potential protective effect against colon cancer . The mechanism appears to involve modulation of proliferation biomarkers and apoptosis pathways.
Molecular docking studies have indicated that triazine derivatives can effectively bind to the active sites of various enzymes involved in critical biological processes. For example:
- N-myristoyltransferase (NMT) : The binding affinity of these compounds to NMT suggests that they may inhibit fungal growth by disrupting lipid metabolism pathways essential for fungal cell membrane integrity .
Case Studies
- Study on Antifungal Activity :
- A series of synthesized triazine derivatives were tested against Candida albicans. The study highlighted that compounds with aniline derivatives showed the highest antifungal activity.
- Cancer Prevention Study :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with precursor compounds like 4-amino-triazole derivatives (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) and react with substituted benzaldehydes in anhydrous ethanol under reflux (4–6 hours) with glacial acetic acid as a catalyst .
- Step 2 : Optimize variables (e.g., solvent polarity, temperature, molar ratios) using factorial design to minimize side products. For example, a 2³ factorial design can evaluate temperature (60–100°C), solvent ratio (ethanol:acetone), and catalyst concentration .
- Example Table :
| Factor | Low Level | High Level | Response (Yield %) |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 72 vs. 85 |
| Ethanol:Acetone | 1:1 | 3:1 | 68 vs. 89 |
| Catalyst (mol%) | 2 | 5 | 75 vs. 82 |
Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?
- Methodology :
- NMR Analysis : Use ¹H/¹³C NMR to confirm the presence of the dichlorophenyl group (δ 6.8–7.5 ppm for aromatic protons) and the triazine-thiol moiety (δ 160–170 ppm for C=S). Overlapping signals (e.g., C4 & C6 carbons) may require 2D NMR (HSQC, HMBC) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 342.985) and isotopic patterns matching Cl₂.
- IR Spectroscopy : Confirm S-H stretching (~2550 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹).
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Methodology :
- Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Use fluorometric assays to test inhibition of bacterial dihydrofolate reductase (DHFR), a target for triazine derivatives.
Advanced Research Questions
Q. How can computational modeling enhance understanding of the compound’s reactivity and binding mechanisms?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with DHFR (PDB ID: 1DHF). Focus on hydrogen bonding between the triazine-thiol group and active-site residues (e.g., Asp27, Leu28) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions.
Q. How should contradictory data on the compound’s stability under varying pH conditions be analyzed?
- Methodology :
- Systematic Review : Compare degradation profiles from accelerated stability studies (ICH Q1A guidelines) across pH 2–8. Use HPLC to quantify degradation products (e.g., hydrolyzed triazine rings).
- Statistical Analysis : Apply ANOVA to identify significant differences in half-life (t₁/₂) between acidic (pH 2–4) vs. alkaline (pH 8–9) conditions .
Q. What advanced separation techniques are recommended for purifying the compound from complex reaction mixtures?
- Methodology :
- Membrane Chromatography : Use cellulose acetate membranes with pore sizes <10 kDa to separate low-molecular-weight impurities .
- HPLC Optimization : Employ a C18 column with gradient elution (acetonitrile:water + 0.1% TFA) to resolve thiol oxidation byproducts.
Q. How can cross-disciplinary approaches (e.g., chemical engineering) improve scalability of the synthesis?
- Methodology :
- Reactor Design : Use continuous-flow reactors (e.g., microfluidic systems) to enhance heat/mass transfer and reduce reaction time by 40% compared to batch processes .
- Process Simulation : Model energy requirements in Aspen Plus to optimize solvent recovery and minimize waste .
Methodological Best Practices
Q. What safety protocols are critical when handling intermediates like 2,6-dichlorophenyl derivatives?
- Guidelines :
- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid dermal exposure.
- Neutralize acidic waste with 10% sodium bicarbonate before disposal .
Q. How can researchers ensure compliance with regulatory standards during preclinical studies?
- Checklist :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
